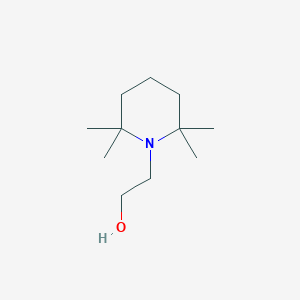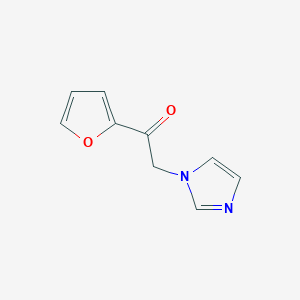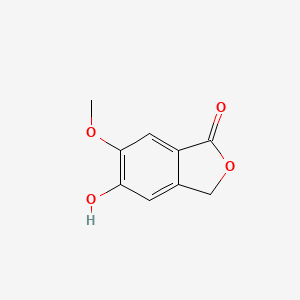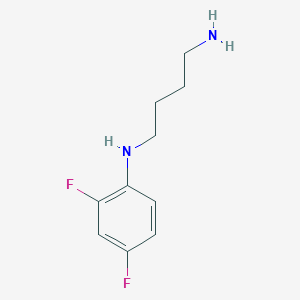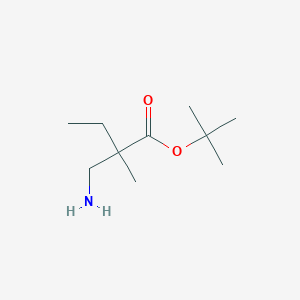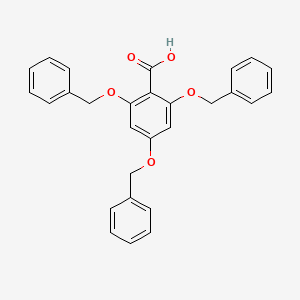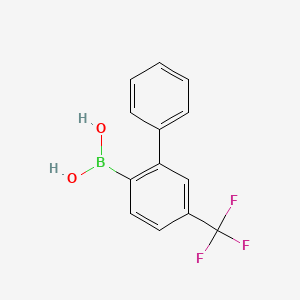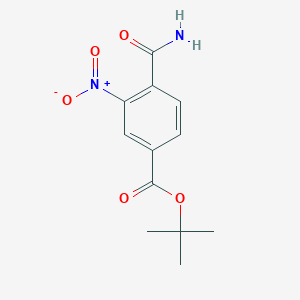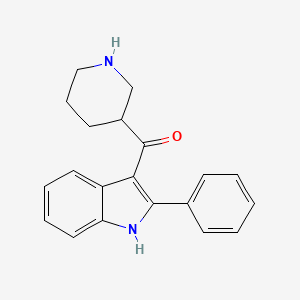
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone
概要
説明
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. This compound is characterized by the presence of a phenyl group attached to the indole moiety and a piperidine ring linked to the methanone group. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the piperidine ring.
Industrial Production Methods
Industrial production of (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone may involve large-scale Fischer indole synthesis followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
化学反応の分析
Types of Reactions
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for diverse chemical reactivity and potential therapeutic applications .
特性
分子式 |
C20H20N2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone |
InChI |
InChI=1S/C20H20N2O/c23-20(15-9-6-12-21-13-15)18-16-10-4-5-11-17(16)22-19(18)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21-22H,6,9,12-13H2 |
InChIキー |
WDUAEZPXUALZIN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8538710.png)
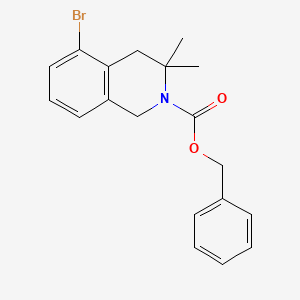
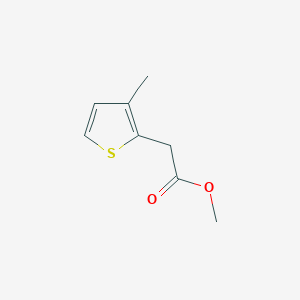
![2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B8538728.png)

